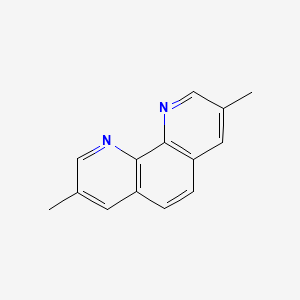

3,8-Dimethyl-1,10-phenanthroline

Description

1,10-Phenanthroline (B135089) (phen) is a rigid, planar, and aromatic heterocyclic organic compound that acts as a bidentate chelating agent, forming stable complexes with a wide variety of metal ions. bath.ac.ukresearchgate.net Its robust structure and strong coordinating ability have made it a ubiquitous ligand in coordination chemistry for decades. researchgate.net The versatility of the phenanthroline scaffold allows for the introduction of various substituents at its peripheral positions, leading to a vast library of derivatives with tailored electronic and steric properties. chim.it

Structure

3D Structure

Propriétés

Numéro CAS |

3002-80-0 |

|---|---|

Formule moléculaire |

C14H12N2 |

Poids moléculaire |

208.26 g/mol |

Nom IUPAC |

3,8-dimethyl-1,10-phenanthroline |

InChI |

InChI=1S/C14H12N2/c1-9-5-11-3-4-12-6-10(2)8-16-14(12)13(11)15-7-9/h3-8H,1-2H3 |

Clé InChI |

KSACKJIWQPGKMJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C3=C(C=C2)C=C(C=N3)C)N=C1 |

Origine du produit |

United States |

The Distinctive Role of Methyl Substitution at the 3,8 Positions

The introduction of methyl groups at the 3 and 8 positions of the 1,10-phenanthroline (B135089) ring system, yielding 3,8-Dimethyl-1,10-phenanthroline, has a pronounced impact on the ligand's characteristics and the behavior of its coordination compounds.

Electronic and Steric Effects

The methyl groups at the 3,8-positions exert a notable electronic influence on the phenanthroline core. These electron-donating groups can modify the electronic distribution within the complex, which in turn affects the excited state properties. For instance, in ruthenium(II) dye-sensitizers, the presence of methyl groups at the 3 and 8 positions (as part of a tetramethyl-substituted phenanthroline) leads to a blue shift in the absorption and emission spectra. scienceopen.com

From a steric perspective, substituents at the 3 and 8 positions are not coplanar with the central phenanthroline ring. jcchems.com This out-of-plane orientation can influence the coordination geometry around the metal center and affect intermolecular interactions in the solid state. This contrasts with substitutions at other positions, such as the 2,9-positions, which can create significant steric hindrance around the metal ion, or the 5,6-positions, which are more involved in extending the π-system.

The Expanding Research Landscape and Applications of 3,8 Dimethyl 1,10 Phenanthroline

Direct Synthesis Routes for this compound

The direct construction of the this compound scaffold is primarily achieved through cyclization reactions that build the heterocyclic core from appropriately substituted precursors.

The Skraup synthesis and its variations represent a classical and effective method for the formation of quinoline (B57606) and phenanthroline ring systems. nih.govwordpress.com The synthesis of 1,10-phenanthrolines can be accomplished through a double Skraup reaction involving the condensation of an aromatic diamine with glycerol (B35011) in the presence of an acid and an oxidizing agent. wikipedia.orgdeepdyve.com

A more targeted approach for preparing substituted phenanthrolines, such as this compound, involves the Skraup reaction on a pre-existing substituted 8-aminoquinoline. researchgate.netgoogle.com Specifically, 3-methyl-8-aminoquinoline can be reacted with an α,β-unsaturated aldehyde, such as methacrolein, under acidic conditions to construct the second pyridine (B92270) ring, yielding the desired this compound. chemicalbook.com The reaction generally proceeds by the dehydration of a glycerol-equivalent to form an acrolein intermediate, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to form the aromatic phenanthroline core. wordpress.com

Table 1: Skraup-Type Synthesis of this compound

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Methyl-8-aminoquinoline | Methacrolein | Sulfuric acid, sodium iodide, 110°C, 5 h | This compound | chemicalbook.com |

While the construction of the phenanthroline core from methylated precursors is a common strategy, the direct regioselective methylation of an unsubstituted 1,10-phenanthroline to yield the 3,8-dimethyl derivative is less straightforward. The reactivity of the carbon positions on the phenanthroline backbone varies, with the acs.orgnih.gov, researchgate.netgoogle.com, and chemicalbook.comresearchgate.net positions often being more susceptible to certain types of functionalization than the acs.orgwku.edu positions. nih.gov

Strategies for alkylation of the phenanthroline ring often involve lithiation followed by reaction with an alkylating agent. For instance, 4,7-dimethyl-1,10-phenanthroline (B1295015) can be further alkylated at other positions through such methods. princeton.edu However, achieving selective methylation at only the 3 and 8-positions of a bare 1,10-phenanthroline is challenging due to the electronic nature of the heterocyclic system. Therefore, synthetic routes that introduce the methyl groups at an earlier stage, such as the Skraup reaction with a methylated precursor, are generally preferred for obtaining this compound. researchgate.netchemicalbook.com

Advanced Functionalization and Derivatization Strategies for this compound

Once synthesized, the this compound backbone can be further modified to introduce additional functionalities, tailoring the ligand for specific applications.

The phenanthroline nucleus is amenable to various substitution reactions. The ease of functionalization allows for precise control over the ligand's properties. researchgate.net For instance, bromination of the 1,10-phenanthroline core can yield various bromo-substituted derivatives, including those substituted at the 3- and 8-positions, which can then be used in further reactions. researchgate.net The presence of the methyl groups at the 3- and 8-positions can influence the regioselectivity of subsequent electrophilic substitution reactions on the remaining positions of the aromatic rings. Additionally, direct C-H functionalization methods, such as dicarbamoylation, have been developed for phenanthrolines, offering a route to install amide functionalities directly onto the scaffold. acs.orgacs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize phenanthroline systems. rsc.orgnumberanalytics.commit.edu These reactions typically require a halogenated phenanthroline precursor. For example, 3,8-dibromo-1,10-phenanthroline (B9566) serves as a key intermediate for introducing aryl, alkynyl, or other groups at these positions. researchgate.netresearchgate.net

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, has been successfully employed. researchgate.netresearchgate.net Similarly, Suzuki coupling can be used to introduce aryl or vinyl groups. A direct C-H/C-H cross-coupling has also been reported for the synthesis of 3,8-diphenyl-1,10-phenanthroline (B12972447), showcasing a more atom-economical approach. rsc.orgnih.gov

Table 2: Palladium-Catalyzed Reactions on 3,8-Substituted-1,10-phenanthroline Derivatives

| Phenanthroline Derivative | Coupling Partner | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 3,8-Dibromo-1,10-phenanthroline | Terminal Alkyne | [PdCl₂(PPh₃)₂], CuI | Sonogashira | 3,8-Dialkynyl-1,10-phenanthroline | researchgate.net |

The methyl groups and the nitrogen atoms of this compound offer sites for selective oxidation and reduction reactions. The oxidation of methyl groups attached to aromatic rings can be achieved using various reagents. nih.gov Strong oxidizing agents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can selectively oxidize an alkyl side-chain on an aromatic nucleus to an aldehyde. thieme-connect.de Electrochemical oxidation provides an alternative, environmentally cleaner method for this transformation. nih.gov

The nitrogen atoms of the phenanthroline ring can be selectively oxidized to form N-oxides. A straightforward method for the synthesis of mono-N-oxides of phenanthroline derivatives involves using peroxomonosulfate as a "green" oxidant in an acidic aqueous solution. mdpi.com

Reduction reactions can also be performed. While the reduction of the phenanthroline ring itself is possible, more common are reductions of substituents on the ring. For example, if a nitro group were present on the ring, it could be reduced to an amino group using metal catalysts. youtube.com The copper(II) complex of phenanthroline can be reduced to a copper(I) complex in the presence of a reducing agent, a key step in its DNA cleavage activity. nih.gov

Design and Synthesis of Multi-Substituted 1,10-Phenanthroline Derivatives

The 1,10-phenanthroline scaffold is a foundational structure in coordination chemistry and materials science, and the introduction of multiple substituents onto this core allows for the fine-tuning of its electronic, steric, and photophysical properties. The design of these derivatives is often driven by the desired application, such as creating ligands for specific metal ions, developing sensors, or constructing complex molecular architectures. chim.it

A common strategy for creating multi-substituted phenanthrolines involves the synthesis of a core phenanthroline structure that is subsequently functionalized. For instance, 3,8-dibromo-1,10-phenanthroline serves as a versatile precursor for a variety of 3,8-disubstituted derivatives. Through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, various moieties can be introduced at these positions. researchgate.net An example is the reaction of 3,8-dibromo-1,10-phenanthroline with terminal alkynes like 4-(trimethylsilylethynyl)bromobenzene, catalyzed by complexes such as [PdCl2(PPh3)2]/CuI, to yield extended, rigid structures. researchgate.net This approach allows for the systematic variation of substituents to study structure-property relationships.

Another approach involves building the substituted phenanthroline ring system from appropriately substituted precursors. The traditional Skraup and Doebner-von Miller reactions, which involve the condensation of aminoquinolines or phenylenediamines with α,β-unsaturated carbonyl compounds or their equivalents, can be adapted to produce multi-substituted derivatives, though they can suffer from low yields and harsh reaction conditions. chim.itgoogle.com

More recent advancements have focused on direct C-H functionalization methods, which offer a more atom-economical and step-efficient route to multi-substituted phenanthrolines. acs.org For example, a metal- and light-free Minisci-type reaction has been developed for the direct dicarbamoylation of phenanthrolines. This method can install primary, secondary, and tertiary amides at various positions on the phenanthroline ring. For instance, the reaction works well with electron-rich phenanthrolines like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280), providing the dicarbamoylated product in excellent yield. acs.org

The synthesis of phenanthroline derivatives with different substituents at various positions, such as the 2,9- and 4,7-positions, is also an active area of research. nih.gov For example, 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives have been designed and synthesized for their potential biological activities. nih.gov The synthesis often involves a multi-step sequence starting from a pre-functionalized phenanthroline, such as 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline, which is then reacted with various amines to form imines, followed by reduction to the final aminomethyl derivatives. nih.gov

Table 1: Examples of Synthetic Methodologies for Multi-Substituted 1,10-Phenanthroline Derivatives

| Methodology | Precursor(s) | Reagents/Catalysts | Substituent Positions | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | 3,8-dibromo-1,10-phenanthroline, Terminal alkyne | [PdCl2(PPh3)2], CuI, Diisopropylamine, DMF | 3, 8 | researchgate.net |

| Direct Dicarbamoylation (Minisci-type) | 3,4,7,8-tetramethyl-1,10-phenanthroline, Oxamic acid | - | 2, 9 | acs.org |

| Reductive Amination | 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline, Dialkylamine | Sodium borohydride | 2, 9 | nih.gov |

| Skraup Reaction | 4-phenyl-8-aminoquinoline | I2/KI, Acetic acid, Hydrochloric acid | 4, 7 | researchgate.net |

Considerations for Scalable Synthesis and Industrial Preparation Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and other derivatives necessitates a focus on efficiency, cost-effectiveness, safety, and environmental impact. Traditional methods like the Skraup and Doebner-von Miller reactions, while foundational, often present challenges for industrial application due to low yields, the use of harsh reagents like sulfuric acid, and the generation of significant waste streams. chim.itgoogle.com

For the synthesis of symmetrically substituted phenanthrolines like this compound, modern approaches aim to overcome the limitations of classical methods. One such approach is a one-step synthesis method that reacts a diamine precursor with a suitable carbonyl compound in the presence of a mixed acid system. google.com For instance, a derivative of o-phenylenediamine (B120857) can be reacted in a mixture of concentrated hydrochloric acid and an organic acid (such as formic, acetic, or propionic acid) to yield the desired phenanthroline derivative. google.com This method is reported to be more efficient and avoids some of the highly polluting reagents of the Skraup synthesis. google.com

A known synthetic route to this compound involves the reaction of 3-methyl-8-aminoquinoline with methacrolein. chemicalbook.com The scalability of such a process would depend on the availability and cost of the starting materials, as well as the efficiency and robustness of the reaction conditions.

The choice of raw materials is another critical factor. The synthesis of this compound can utilize raw materials such as o-anisidine, ammonium sulfite (B76179) monohydrate, and methacrolein. chemicalbook.com The cost, availability, and safety of handling these materials on an industrial scale must be carefully considered.

Table 2: Comparison of Synthetic Routes for Scalability

| Synthetic Method | Advantages for Scalability | Challenges for Scalability | Reference |

|---|---|---|---|

| Skraup/Doebner-von Miller | Utilizes relatively simple starting materials. | Low yields, harsh conditions (e.g., strong acids), high pollution. | chim.itgoogle.com |

| One-Step Synthesis | Improved efficiency, potentially less hazardous reagents compared to Skraup. | May require specific reactor designs for handling mixed acid systems. | google.com |

| Direct C-H Functionalization | High step economy, reduced waste, demonstrated scalability at the gram level. | May require optimization for specific substrates and large-scale reaction conditions. | acs.org |

Ligand Design Principles: Steric and Electronic Influences of 3,8-Methyl Groups

The strategic placement of methyl groups at the 3 and 8 positions of the 1,10-phenanthroline scaffold significantly influences its behavior as a ligand in coordination chemistry. These substituents impart distinct steric and electronic characteristics that dictate the geometry, stability, and reactivity of the resulting metal complexes.

Impact on Coordination Geometry and Metal-Ligand Orbital Interactions

From an electronic standpoint, methyl groups are electron-donating. This inductive effect increases the electron density on the phenanthroline ring system, enhancing the σ-donating ability of the nitrogen atoms. This, in turn, can lead to stronger metal-ligand bonds. The increased basicity of the nitrogen atoms in this compound can influence the stability of the resulting metal complexes. Studies on iron(III) complexes with substituted phenanthrolines, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, have shown that alkyl substituents impact metal binding. nih.govmdpi.com

The interplay between steric and electronic effects is crucial. For instance, in complexes of iron(III) with 3,4,7,8-tetramethyl-1,10-phenanthroline, the electron-donating methyl groups are expected to strengthen the Fe-N bonds. mdpi.com However, intramolecular interactions can lead to subtle geometric differences. nih.gov The modification of the phenanthroline backbone through substitution alters the electronic properties, which can be harnessed to modulate the kinetics and selectivity of metal ion extraction. reading.ac.uk

Modulation of Pseudorotational Flattening Distortions in Metal Complexes

While specific studies detailing the modulation of pseudorotational flattening distortions exclusively by this compound are not prevalent, the broader principles of how substituents on the phenanthroline ring affect coordination geometry can be applied. The steric bulk introduced by substituents, even at the 3 and 8 positions, can influence the degree of distortion from ideal geometries (e.g., octahedral or tetrahedral).

Synthesis and Spectroscopic Characterization of Metal Complexes

This compound forms stable complexes with a wide array of metal ions. The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization is then carried out using a variety of spectroscopic and analytical techniques.

Coordination with First-Row Transition Metals (e.g., Nickel, Copper, Iron, Zinc)

Complexes of this compound with first-row transition metals have been synthesized and studied. These complexes are typically prepared by reacting the ligand with the corresponding metal halide or acetate (B1210297) salt. nih.govevitachem.comjocpr.com

Nickel(II): Nickel(II) complexes with substituted phenanthrolines are well-documented. evitachem.comjocpr.commdpi.comresearchgate.net The synthesis often involves reacting a nickel(II) salt with the phenanthroline derivative in a solvent like ethanol. jocpr.com Characterization by techniques such as IR spectroscopy can confirm the coordination of the ligand to the metal center. mdpi.com

Copper(II): Copper(II) readily forms complexes with phenanthroline-based ligands. nih.govnih.gov The resulting complexes can exhibit various coordination geometries, often influenced by the presence of other ligands in the coordination sphere. nih.gov

Iron(III): Iron(III) complexes with substituted phenanthrolines have been synthesized to investigate the influence of substituents on metal binding. nih.govresearchgate.net The synthesis can be achieved by reacting iron(III) chloride with the ligand in an acidic solution. nih.govijaar.org Spectroscopic methods like UV-Vis and mass spectrometry are crucial for characterizing these complexes. nih.gov

Zinc(II): Zinc(II) forms stable complexes with 1,10-phenanthroline and its derivatives. nih.govnih.govontosight.ai These complexes are often studied for their potential biological applications.

Table 1: Selected First-Row Transition Metal Complexes of Substituted Phenanthrolines

| Metal Ion | Ligand | Formula of Complex | Reference |

|---|---|---|---|

| Nickel(II) | 1,10-phenanthroline | Ni(phen)32 | jocpr.com |

| Nickel(II) | This compound; dichloronickel | Not specified | evitachem.com |

| Copper(II) | 2,9-dimethyl-1,10-phenanthroline | Cu(L)(2,9-dmp)2 | nih.gov |

| Iron(III) | 2,9-dimethyl-1,10-phenanthroline | [methylphenH][FeCl4] | nih.gov |

| Zinc(II) | 3,4,7,8-tetramethyl-1,10-phenanthroline | [Zn(S2O8)(C16H16N2)2] | nih.gov |

Coordination with Heavier Transition Metals (e.g., Ruthenium, Rhenium, Iridium, Platinum, Palladium, Osmium)

The coordination chemistry of this compound extends to heavier transition metals, where the resulting complexes often exhibit interesting photophysical and catalytic properties.

Ruthenium(II): Ruthenium(II) complexes with phenanthroline ligands are extensively studied for their luminescent properties. wikipedia.org

Rhenium(I): Rhenium(I) tricarbonyl complexes with various phenanthroline derivatives have been synthesized and characterized. nih.govnih.govacs.org These syntheses often involve reacting the ligand with a rhenium carbonyl precursor. acs.org Spectroscopic techniques like NMR, FT-IR, and UV-Vis are used for characterization. nih.govnih.gov

Iridium(III): Iridium(III) complexes with phenanthroline-based ligands are known for their applications in lighting and sensing.

Platinum(II): Platinum(II) can form square planar complexes with substituted phenanthrolines. wikipedia.org

Palladium(II): Palladium(II) complexes with 1,10-phenanthroline are used in catalysis. nih.govresearchgate.netsigmaaldrich.com They can be synthesized by reacting a palladium(II) salt with the phenanthroline ligand. nih.gov

Osmium(II): Osmium(II) complexes with phenanthroline ligands can exhibit chemiluminescence. rsc.orgresearchgate.net

Table 2: Selected Heavy Transition Metal Complexes of Substituted Phenanthrolines

| Metal Ion | Ligand | Formula of Complex | Reference |

|---|---|---|---|

| Rhenium(I) | Imidazo[4,5-f]1,10-phenanthroline derivatives | fac-[Re(CO)3(N,N'-bid)(H2O)][NO3] | nih.govnih.gov |

| Palladium(II) | 1,10-phenanthroline | [Pd(phen)(N≡CCH3)2][O3SCF3]2 | nih.gov |

| Osmium(II) | Phenanthroline, diphosphine, or diarsine | [Os(L)2(L′)]2+ | rsc.org |

Chelation with Lanthanide and Actinide Metal Centers

The coordination of this compound with f-block elements is an area of interest, particularly for applications in separation science and luminescence.

Lanthanides: Lanthanide complexes with phenanthroline-based ligands have been synthesized and their photophysical properties investigated. rsc.orgrsc.org The synthesis can involve reacting a lanthanide salt with the phenanthroline ligand and often another co-ligand. rsc.org The phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. rsc.org

Actinides: The complexation of phenanthroline-based ligands with trivalent actinides has been studied, often in the context of separating actinides from lanthanides in nuclear waste treatment. nih.govresearchgate.netacs.org The presence of nitrogen donor atoms in the phenanthroline moiety can influence the bonding and selectivity for actinide ions. nih.govresearchgate.net Theoretical studies using density functional theory (DFT) have been employed to understand the complexation behavior and selectivity of these ligands. nih.govresearchgate.net

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms in coordination compounds containing this compound is crucial for understanding their chemical and physical properties. Researchers employ a combination of X-ray crystallography and advanced spectroscopic techniques to achieve a comprehensive structural characterization.

Advanced Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis Spectroscopy)

A suite of spectroscopic methods complements X-ray crystallography by providing information about the electronic and molecular structure of complexes in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to a metal center. Upon complexation, the chemical shifts of the ligand's protons are expected to change. For example, in ruthenium(II) complexes with substituted phenanthrolines, the aromatic proton signals shift upon coordination. rsc.org The protons closest to the metal center typically experience the most significant shifts. researchgate.net In complexes with methyl-substituted phenanthrolines, the methyl proton resonances provide a clear diagnostic signal. nih.gov For instance, the ¹H NMR spectrum of a ruthenium(II) complex with 4-methyl-1,10-phenanthroline (B1583650) shows a characteristic singlet for the methyl protons. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the phenanthroline ligand through shifts in its vibrational frequencies. The coordination of the nitrogen atoms of the 1,10-phenanthroline ring to a metal ion results in shifts in the C=C and C=N stretching vibrations. rsc.orgumich.edu These bands, typically observed in the 1400–1650 cm⁻¹ region, shift to different frequencies upon complexation. umich.edu The appearance of new bands at lower frequencies can often be attributed to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. rsc.org For instance, in mercury(II) complexes with 2,9-dimethyl-1,10-phenanthroline, a new band assigned to the Hg-N bond appears upon complexation. researchgate.net

UV-Vis Spectroscopy: Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within the complex. Metal complexes of 1,10-phenanthroline and its derivatives typically exhibit intense absorption bands in the ultraviolet region due to π→π* transitions within the aromatic ligand. nih.gov Additionally, they often display bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) transitions. nih.gov The position and intensity of these MLCT bands are sensitive to the nature of the metal ion, the substituents on the phenanthroline ligand, and the solvent. jcchems.com For example, the UV-Vis spectra of copper(I) complexes with various phenanthroline ligands show distinct MLCT bands. nih.gov The electronic spectra of Fe(III), Ni(II), and Zn(II) complexes with 1,10-phenanthroline have also been studied to understand their electronic transitions. dergipark.org.trdergipark.org.tr

| Spectroscopic Technique | Key Observables for this compound Complexes | Typical Information Gained |

| ¹H NMR | Shift in aromatic and methyl proton signals upon complexation. | Confirms coordination, provides information on the electronic environment of the ligand. |

| IR | Shifts in C=C and C=N stretching frequencies; appearance of new M-N stretching bands. | Confirms coordination of the nitrogen atoms to the metal center. |

| UV-Vis | π→π* transitions (UV region) and MLCT bands (visible region). | Provides insights into the electronic structure and energy levels of the complex. |

Electrochemical and Redox Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes is crucial for applications in areas such as catalysis, sensing, and molecular electronics. Cyclic voltammetry is a primary technique used to investigate the redox properties of these compounds.

The redox potentials of metal complexes are significantly influenced by the nature of the ligands. In ruthenium(II) complexes with substituted phenanthroline ligands, the metal-based Ru(II)/Ru(III) oxidation potential is sensitive to the electron-donating or electron-withdrawing nature of the substituents on the phenanthroline ring. rsc.orgrsc.org For instance, electron-withdrawing groups make the oxidation of the ruthenium center more difficult, resulting in a positive shift of the redox potential. rsc.org

In the case of copper complexes, the Cu(I)/Cu(II) redox couple is a key feature. The reversibility of this redox couple can be influenced by the ligand-to-metal ratio and the specific phenanthroline derivative used. tue.nl Studies on copper-1,10-phenanthroline complexes have detailed their redox reactions and the influence of pH and ligand concentration. electrochemsci.orgcapes.gov.br The electrochemical properties of mixed-ligand copper(II) complexes have also been investigated, showing shifts in ligand-based peaks and the appearance of new peaks upon complexation. ias.ac.in

The reduction of these complexes typically involves the phenanthroline ligand. The number and potential of the reduction waves can provide information about the electronic structure of the ligand and its interaction with the metal center. jcchems.com For example, cyclic voltammograms of ligands like 3,8-diaryl-1,10-phenanthrolines show multiple reduction waves attributed to the phenanthroline core and the aryl substituents. jcchems.com

| Metal Complex System | Redox Process | Influencing Factors | Typical Potential Range (vs. reference) |

| Ruthenium(II)-phenanthroline | Ru(II) → Ru(III) + e⁻ | Substituents on phenanthroline, solvent | Variable positive potentials rsc.org |

| Copper(I/II)-phenanthroline | Cu(I) ⇌ Cu(II) + e⁻ | Ligand structure, solvent, pH | Dependent on specific complex and conditions tue.nlelectrochemsci.org |

| Ligand-based reduction | Ligand + e⁻ → Ligand⁻ | Ligand structure, metal ion | Negative potentials rsc.org |

The specific electrochemical data for this compound complexes would be expected to follow these general trends, with the electron-donating methyl groups likely influencing the redox potentials of the metal center.

Catalytic Applications of 3,8 Dimethyl 1,10 Phenanthroline Based Systems

Ligand Role in Homogeneous Catalysis

In homogeneous catalysis, 3,8-dimethyl-1,10-phenanthroline and its derivatives function as crucial ligands that coordinate with metal centers to create highly active and selective catalysts. The steric and electronic effects of the methyl groups can significantly influence the catalytic activity and selectivity of the resulting metal complexes.

Ligand-Promoted Oxidation Reactions

While specific studies detailing the use of this compound in catalytic oxidation are limited, the broader class of phenanthroline ligands is well-known to participate in such reactions. For instance, copper(II) complexes with distorted square planar geometry have been utilized for the aerobic oxidation of the parent 1,10-phenanthroline (B135089) to phen-dione. rsc.org The catalytic cycle in these reactions often involves the reversible conversion of the metal center's oxidation state, for example, between Cu(II) and Cu(I), which can be influenced by the ligand environment. rsc.org

Furthermore, copper-phenanthroline complexes are recognized for their ability to catalyze the formation of reactive oxygen species (ROS) when fueled by reductants like glutathione. nih.gov This process is of significant interest in the context of inducing oxidative stress. The speciation and redox activity of the copper complexes, which are central to the catalytic ROS production, are highly dependent on the nature of the phenanthroline ligand. nih.gov

Ligand-Assisted Reduction Processes

The application of this compound in catalytic reduction processes is an area of ongoing research. Generally, transition metal complexes of 1,10-phenanthroline and its derivatives are known to be active in various reduction reactions. wikipedia.org For example, theoretical studies have been conducted on the catalytic oxygen reduction reaction (ORR) activity of metal complexes with 2,9-dihalo-1,10-phenanthroline, highlighting the importance of the ligand structure and the metal center in electrocatalysis. dntb.gov.ua The electronic properties of the phenanthroline ligand, modified by substituents like methyl groups, can tune the redox potential of the metal center, thereby influencing its catalytic efficiency in reduction reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-O, C-N, C-C Bond Formations)

Substituted phenanthrolines have emerged as effective ligands in a variety of metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

In the realm of C-C bond formation , derivatives of 3,8-disubstituted-1,10-phenanthroline have shown promise. For example, 3,8-diphenyl-1,10-phenanthroline (B12972447) has been demonstrated to be a competent ligand in promoting transition-metal-free direct arylation reactions. rsc.org In palladium-catalyzed Heck reactions, 2,3,8,9-tetraphenyl-1,10-phenanthroline, a more substituted analogue, has proven to be a highly efficient ligand. rsc.org Furthermore, the Suzuki-Miyaura reaction, a powerful tool for C-C bond formation, has been successfully applied to 3,8-dibromo-1,10-phenanthroline (B9566), showcasing the utility of this scaffold in cross-coupling methodologies. nasa.govresearchgate.net

A direct C-H dicarbamoylation of 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) has been developed, which proceeds in excellent yield, highlighting the potential for direct functionalization of related phenanthroline systems. acs.org

| Catalyst/Ligand System | Reactants | Product | Yield (%) | Reference |

| 3,8-Diphenyl-1,10-phenanthroline | Aryl C-H substrate, Arylating agent | Biaryl | Varies | rsc.org |

| Pd-catalyst / 2,3,8,9-Tetraphenyl-1,10-phenanthroline | Alkene, Aryl halide | Substituted alkene | High | rsc.org |

| Pd(PPh₃)₂Cl₂ | 3,8-Dibromo-1,10-phenanthroline, 3,5-Diethynylheptyloxybenzene derivative | 3,8-Bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline | 74 | nasa.gov |

| Metal- and light-free | 3,4,7,8-Tetramethyl-1,10-phenanthroline, Oxamic acid | 2,9-Dicarbamoyl-3,4,7,8-tetramethyl-1,10-phenanthroline | 97 | acs.org |

C-N bond formation reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, often rely on sophisticated ligand design to achieve high efficiency. wikipedia.orgrsc.org While specific examples employing this compound are not extensively documented, the general class of phenanthroline ligands has been shown to be effective in copper-catalyzed N-arylation of imidazoles. researchgate.netorganic-chemistry.org Computational studies on Ullmann-type reactions have indicated that the phenanthroline ligand can promote O-arylation over N-arylation, demonstrating the ligand's crucial role in directing selectivity. nih.gov

C-O bond formation through Ullmann-type reactions also benefits from the use of phenanthroline ligands. As mentioned, computational studies suggest that 1,10-phenanthroline can favor O-arylation, a key transformation in the synthesis of diaryl ethers. nih.gov The rigid and planar structure of ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been noted in the context of Ullmann reactions. mdpi.com

Cycloaddition and Other Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, represent another area where this compound-based systems could find application. msu.eduox.ac.uk A significant body of research exists on the 1,3-dipolar cycloaddition reactions of 1,10-phenanthrolinium ylides with various dipolarophiles, such as activated alkynes. researchgate.net These reactions lead to the formation of novel heterocyclic systems like pyrrolo[1,2-a] nih.govwikipedia.orgphenanthrolines. The reaction proceeds by generating the phenanthrolinium ylide in situ, which then reacts with the dipolarophile in a [3+2] cycloaddition manner. researchgate.net

While these studies primarily focus on the parent 1,10-phenanthroline, the methodology is applicable to substituted derivatives. The electronic and steric properties of the methyl groups in this compound would be expected to influence the reactivity of the corresponding ylide and the stereoselectivity of the cycloaddition.

| Reaction Type | Reactants | Product | Key Features | Reference |

| 1,3-Dipolar Cycloaddition | 1,10-Phenanthrolinium ylide, Activated alkyne | Pyrrolo[1,2-a] nih.govwikipedia.orgphenanthroline | Formation of a new heterocyclic system | researchgate.net |

| Diels-Alder Reaction | Diene, Dienophile | Cyclohexene derivative | [4+2] cycloaddition | academie-sciences.fr |

Heterogeneous Catalysis and Supported Catalytic Systems

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, there is growing interest in the immobilization of catalytic complexes onto solid supports.

Immobilization of Metal Catalysts on Solid Supports

The immobilization of 1,10-phenanthroline-based metal catalysts onto solid supports like silica (B1680970) or alumina (B75360) is a promising strategy for developing robust and reusable heterogeneous catalysts. For instance, a method for the easy preparation of silica with covalently immobilized 1,10-phenanthroline derivatives has been reported for the removal of metal ions from aqueous solutions. researchgate.net This approach can be extended to create supported catalysts.

The general strategy involves functionalizing the phenanthroline ligand with a group that can be covalently attached to the solid support. This ensures the stability of the catalyst and minimizes leaching of the metal complex into the reaction medium. While specific examples detailing the immobilization of this compound complexes for catalytic applications are not yet widely reported, the principles established for other phenanthroline derivatives provide a clear pathway for future research in this area.

Applications in Nanoparticle Synthesis and Catalysis

Photocatalytic Mechanisms and Applications

The photophysical properties of metal complexes derived from this compound and its derivatives render them highly suitable for photocatalytic applications. These complexes can absorb light and transfer the energy to other molecules, initiating chemical reactions. This capability is particularly valuable in the degradation of organic pollutants and in the quest for sustainable energy solutions through solar fuel production.

Photodegradation of Organic Pollutants

Complexes of 3,8-disubstituted phenanthrolines have demonstrated potential in the photocatalytic degradation of organic compounds. A notable example involves Ruthenium(II) complexes. Research has shown that a mixed-ligand Ru(II) complex, specifically [Ru(phen)(bpy)₂]²⁺-type, bearing two phosphonate (B1237965) substituents at the 3 and 8 positions of the phenanthroline core (Ru-3,8PHEt), can act as an effective photoredox catalyst. electrochemsci.org These complexes have been successfully employed in the visible-light-driven photoredox catalytic transformations of tertiary amines, such as N-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs) and N,N-dimethylaniline. electrochemsci.org

The photocatalytic cycle is initiated by the absorption of visible light by the Ru(II) complex, which promotes it to an excited state. This excited state can then participate in electron transfer processes with the organic substrate, leading to its degradation or transformation. In the case of THIQs, these ruthenium complexes have been shown to catalyze phosphonylation, cyanation, and nitromethylation reactions in appropriate solvent systems. electrochemsci.org The substitution pattern on the phenanthroline ligand significantly influences the photophysical properties of the complex, such as emission maxima and quantum yields, which in turn affect the catalytic efficiency. electrochemsci.org

Table 1: Photocatalytic Transformations of Tertiary Amines using a Ru(II) complex with a 3,8-disubstituted Phenanthroline Ligand

| Substrate | Reaction Type | Solvent System | Catalyst | Reference |

| N-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs) | Phosphonylation | Methanol | Ru-3,8PHEt | electrochemsci.org |

| N-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs) | Cyanation | Methanol | Ru-3,8PHEt | electrochemsci.org |

| N,N-dimethylaniline | Cyanation | Methanol | Ru-3,8PHEt | electrochemsci.org |

| N-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs) | Nitromethylation | Nitromethane/Methanol (1:1 v/v) | Ru-3,8PHEt | electrochemsci.org |

Data synthesized from research on Ru(II) complexes with phosphonate-substituted phenanthroline ligands. electrochemsci.org

Catalysis in Solar Fuel Production and Energy Conversion

The development of efficient systems for solar fuel production, particularly hydrogen evolution from water, is a critical area of renewable energy research. Heteroleptic Copper(I) photosensitizers incorporating 3,8-disubstituted phenanthroline ligands have emerged as promising candidates for this application. A study on four novel heteroleptic Cu(I) photosensitizers with 3,8-diaryl-2,9-diisopropyl-1,10-phenanthroline derivatives has shed light on their potential in light-driven water reduction. researchgate.net

These copper complexes act as photosensitizers in a system that also includes a water reduction catalyst, such as Fe₃(CO)₁₂. Upon visible light irradiation, the Cu(I) complex absorbs a photon and is excited. The excited state of the photosensitizer then initiates a series of electron transfer steps, ultimately leading to the reduction of protons from water to produce hydrogen gas. The research revealed a significant correlation between the electron-donating capacity of the substituent group at the 3,8-positions of the phenanthroline ligand and the photosensitive activity of the complex. researchgate.net An enhancement in the electron-donating nature of these substituents leads to a linear increase in the photosensitizer's activity. researchgate.net

This work highlights the tunability of the photocatalytic properties of these copper complexes through synthetic modification of the 3,8-disubstituted phenanthroline ligand, paving the way for the rational design of more efficient solar fuel production systems.

Table 2: Performance of Heteroleptic Cu(I) Photosensitizers with 3,8-Disubstituted Phenanthroline Ligands in Photocatalytic Hydrogen Evolution

| Photosensitizer Ligand Substituent at 3,8-positions | Water Reduction Catalyst | Turnover Number (TON) | Reference |

| Diaryl derivatives | Fe₃(CO)₁₂ | Up to 817 | researchgate.net |

Data based on research into heteroleptic Cu(I) photosensitizers with 3,8-diaryl-2,9-diisopropyl-1,10-phenanthroline derivatives. researchgate.net

Photophysical Properties and Luminescence of 3,8 Dimethyl 1,10 Phenanthroline Complexes

Electronic Absorption Characteristics

The electronic absorption spectra of 3,8-dimethyl-1,10-phenanthroline and its complexes are characterized by distinct bands arising from different electronic transitions. These transitions are fundamental to understanding the photophysical behavior of these compounds.

Characterization of Ligand-Centered (LC) Electronic Transitions

In complexes of 3,8-disubstituted-1,10-phenanthrolines, the absorption bands observed in the ultraviolet (UV) region are typically assigned to ligand-centered (LC) π→π* transitions. These transitions involve the excitation of an electron from a bonding (π) to an antibonding (π*) molecular orbital located primarily on the phenanthroline ligand. For instance, in a series of 3,8-diaromatic-1,10-phenanthroline molecules, the absorption properties are dependent on the electronic interaction between the polyaromatic substituents and the phenanthroline core. jcchems.com

The introduction of substituents at the 3 and 8 positions of the 1,10-phenanthroline (B135089) core can influence the energy of these transitions. For example, the absorption of 3,8-disubstituted 1,10-phenanthroline with thiophene (B33073) substituents is extended by approximately 50 nm compared to the unsubstituted 1,10-phenanthroline, indicating communication between the phenanthroline core and the thiophene substituents. researchgate.net In rhodium(III) complexes with phenanthroline ligands, the lowest energy excited states can have significant ligand-centered character. nih.gov

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|---|

| 3,8-diphenyl-1,10-phenanthroline (B12972447) (L1) | DCM | 265, 287 | 53000, 63000 |

| 3,8-di(naphthalen-1-yl)-1,10-phenanthroline (L2) | DCM | 267 | 64000 |

Analysis of Metal-to-Ligand Charge Transfer (MLCT) Transitions

In metal complexes of this compound, additional absorption bands appear, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. These transitions involve the promotion of an electron from a d-orbital of the metal center to a π* orbital of the phenanthroline ligand. libretexts.org The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the phenanthroline ligand.

For example, in copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline and phosphine (B1218219) ligands, broad charge transfer bands are observed in the UV-Vis spectra. rsc.org These are interpreted as mixed transitions from the σ(Cu-I) and σ(Cu-P) bonds to the π* orbital of the dimethylphenanthroline ligand. rsc.org Similarly, ruthenium(II) tris(phenanthroline) complexes exhibit MLCT transitions where an electron is transferred from the ruthenium center to one of the phenanthroline ligands. northwestern.edu The position and intensity of these bands are key indicators of the electronic communication between the metal and the ligand.

| Complex | Solvent | MLCT Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|---|

| [(tbbpy)2Ru(phenBr2)]2+ | MeCN | 454 | 16000 |

| [CuI(dmp)PPh3] | Solid State | Broad CT bands observed |

Luminescence Emission Profiles

The luminescence of this compound complexes is a direct consequence of the de-excitation of the electronic states populated upon light absorption. The emission properties are highly dependent on the nature of the emissive state, which can be of LC, MLCT, or mixed character.

Photoluminescence and Phosphorescence Emission Spectroscopy

Complexes of 3,8-disubstituted-1,10-phenanthrolines can exhibit both fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). The emission spectrum of 3,8-disubstituted 1,10-phenanthroline with thiophene substituents shows a band centered around 427 nm. researchgate.net Copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline display intense orange photoluminescence in the solid state, with emission maxima around 588–592 nm at room temperature. rsc.org This emission is attributed to the radiative decay from triplet MLCT states. rsc.org

Influence of Substituents on Emission Wavelengths and Intensities

Substituents on the 1,10-phenanthroline ring play a critical role in tuning the emission properties of the resulting complexes. The electronic nature of the substituents can alter the energy levels of the ligand-centered and charge-transfer excited states. ucentral.cl For example, introducing aromatic substituents at the 3 and 8 positions can lead to emissive π-π* excited states with charge transfer character, making them sensitive to solvent polarity. jcchems.com

In a study of 4,7-substituted 1,10-phenanthroline-2,9-dicarboxamides, the introduction of various functional groups led to the appearance of intra-ligand or ligand-to-ligand charge transfer states, which in turn affected the luminescence of their lanthanide complexes. rsc.org Similarly, in rhenium(I) complexes of substituted imidazo[4,5-f]-1,10-phenanthroline derivatives, the ³MLCT excited state was found to be moderately sensitive to the nature of the functionalization on the ligand. researchgate.net

Determination of Excited-State Lifetimes and Quantum Yields

The excited-state lifetime (τ) and luminescence quantum yield (Φ) are key parameters that quantify the efficiency and dynamics of the emission process. For copper(I) iodide complexes with 2,9-dimethyl-1,10-phenanthroline, the emission lifetimes in the solid state at room temperature are in the range of 1.7–2.2 µs and 6.4–10.0 µs, becoming longer at 77 K (4.8–6.5 µs and 32–47 µs). rsc.org These long lifetimes are characteristic of phosphorescence from triplet states.

The quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the emission efficiency. For a series of europium(III) complexes with substituted 1,10-phenanthrolines, the solid-state photoluminescent quantum yields ranged from 10% to 79%. researchgate.net The determination of these parameters is crucial for applications such as in luminescent devices and sensors. ucentral.clrsc.org

| Complex | State | Emission Maxima (λem, nm) | Lifetime (τ, µs) | Quantum Yield (Φ) |

|---|---|---|---|---|

| [CuI(dmp)PPh3] | Solid (r.t.) | 588-592 | 1.7-2.2, 6.4-10.0 | - |

| [CuI(dmp)PPh3] | Solid (77 K) | 605-612 | 4.8-6.5, 32-47 | - |

| [Cu(phen)(Johnphos)]BF4 | Solution | 580 | 2 | - |

Development of Luminescent Materials and Photosensitizers

The unique photophysical properties of this compound complexes, particularly their ability to form stable, long-lived triplet excited states, make them valuable components in the design of functional materials.

Application in Advanced Photosensitizer Design

A photosensitizer is a molecule that, upon absorbing light, can transfer its absorbed energy to another molecule, often generating a reactive species. A key application is in photodynamic therapy (PDT), where a photosensitizer generates cytotoxic singlet oxygen (¹O₂) from ground-state triplet oxygen (³O₂) to destroy cancer cells.

The long-lived ³MLCT state of phenanthroline complexes is ideal for this purpose. After the complex is excited and undergoes intersystem crossing to the triplet state, it can interact with ³O₂, transferring its energy and promoting oxygen to the highly reactive ¹O₂ state. The efficiency of this process is a key parameter in photosensitizer design. Studies on 3,8-diaromatic-1,10-phenanthroline derivatives have shown that their capacity for singlet oxygen generation is consistent with an efficient evolution from the initial singlet excited state to a triplet state. jcchems.com Research on a double-phenanthroline-carbolong photosensitizer demonstrated a moderate photodynamic synergistic therapy effect with a singlet oxygen quantum yield (ΦΔ) of 8.4%. rsc.orgresearchgate.net This work highlights how the intrinsic intramolecular charge transfer characteristics of the ligand scaffold can be harnessed for effective photosensitization. rsc.orgresearchgate.net

Integration into Solar Cell Architectures

Complexes of 1,10-phenanthroline and its derivatives have found a significant role in solar energy conversion, particularly in dye-sensitized solar cells (DSSCs). In a typical DSSC, a dye absorbs sunlight and injects an electron into a semiconductor (like TiO₂), leaving the dye in an oxidized state. A redox mediator in the electrolyte then regenerates the dye by donating an electron, and the mediator is in turn regenerated at the counter-electrode.

Copper(I) complexes based on substituted phenanthroline ligands, including this compound, are highly promising as redox mediators. They offer advantages over the traditional iodide/triiodide (I⁻/I₃⁻) redox couple, such as higher redox potentials, faster dye regeneration rates, and lower corrosivity. The steric bulk provided by the methyl groups at the 3 and 8 positions can be beneficial. It helps to prevent the formation of undesired five-coordinate species and can influence the redox potential and recombination kinetics at the semiconductor surface. Research has focused on tailoring the molecular architecture of bis(1,10-phenanthroline) copper complexes to optimize their electrochemical features for application as efficient redox mediators in DSSCs. jcchems.com The strategic placement of substituents on the phenanthroline core is a key method for fine-tuning the properties of the copper complex to maximize solar cell performance. jcchems.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | C₁₄H₁₂N₂ |

| 3,8-diphenyl-1,10-phenanthroline | L1 |

| 3,8-di(naphthalen-1-yl)-1,10-phenanthroline | L2 |

| 3,8-di(naphthalen-2-yl)-1,10-phenanthroline | L3 |

| 3,8-di(anthracen-9-yl)-1,10-phenanthroline | L4 |

| 3,8-di(pyren-1-yl)-1,10-phenanthroline | L5 |

| Rhenium(I) | Re(I) |

| Copper(I) | Cu(I) |

| Chromium(III) | Cr(III) |

| 2,6-bis(4-phenyl-1,2,3-triazol-1-yl-methyl)pyridine | btmp |

| Carbonyl | CO |

| Bromide | Br |

| Iodide/Triiodide | I⁻/I₃⁻ |

| Singlet Oxygen | ¹O₂ |

| Triplet Oxygen | ³O₂ |

Sensing Applications of 3,8 Dimethyl 1,10 Phenanthroline Based Systems

Metal Ion Sensing

The ability of 1,10-phenanthroline (B135089) and its derivatives to form stable complexes with a wide range of metal ions is the foundation of their use in metal ion sensing. The two nitrogen atoms of the phenanthroline core act as a bidentate ligand, binding to metal ions and causing detectable changes in the system's physical or electrochemical properties.

Luminescent chemosensors are a class of chemical sensors that signal the presence of an analyte through a change in their fluorescence or phosphorescence properties. While numerous phenanthroline derivatives have been fashioned into luminescent sensors for various metal ions, specific studies detailing the use of 3,8-Dimethyl-1,10-phenanthroline for the detection of Cu²⁺ or Ni²⁺ are not widely reported.

However, the principles of detection can be understood from related systems. For instance, a chemosensor based on a phenanthroimidazole derivative was synthesized for the selective recognition of Cu²⁺ in aqueous media, operating via a "turn-off" fluorescence mechanism. researchgate.net The detection limit for Cu²⁺ was found to be 0.87 μM, which is significantly lower than the World Health Organization's guideline of 31.5 μM for drinking water. researchgate.net The quenching of fluorescence upon binding Cu²⁺ was attributed to mechanisms like intramolecular charge-transfer (ICT) and ligand-to-metal charge-transfer (LMCT). researchgate.net Similarly, an iridium(III) complex featuring a 5,6-bis(salicylideneimino)-1,10-phenanthroline ligand was developed as a dual-modal sensor for Cu²⁺, exhibiting both a color change and a "turn-off" luminescence response. researchgate.net

Another metal-organic framework incorporating a phenanthroline-derived ligand was shown to be a highly selective bifunctional luminescent sensor for both the molecule nitrobenzene (B124822) and the Cu²⁺ ion. henu.edu.cn These examples establish that the phenanthroline framework is highly effective for Cu²⁺ sensing. The introduction of methyl groups at the 3 and 8 positions, as in this compound, would alter the ligand's electron density and steric profile, which could be exploited to develop new sensors with potentially different selectivity or sensitivity for ions like Cu²⁺ and Ni²⁺.

Potentiometric sensors, particularly ion-selective electrodes (ISEs), measure the electrical potential difference in an electrochemical cell to determine the concentration of a specific ion. The core component of an ISE is an ionophore-doped membrane that selectively binds the target ion.

While there is a lack of specific literature on the use of this compound as an ionophore in ISEs, other substituted phenanthrolines have been successfully employed. For example, a precursor molecule, dimethyl 4-octyloxy-1,10-phenanthroline-2,9-dicarboxylate, was found to have a high preference for divalent cations such as Zn²⁺, Ba²⁺, Cu²⁺, and Co²⁺ in poly(vinyl chloride)-based potentiometric sensors. researchgate.netresearchgate.net In another study, an ISE for lead (Pb²⁺) was fabricated using a polyurethane membrane containing unsubstituted 1,10-phenanthroline as the active ionophore. mdpi.comresearchgate.net This sensor demonstrated good sensitivity and a wide linear range for Pb²⁺ detection. mdpi.com

| Phenanthroline Derivative | Target Ion | Linear Range (M) | Detection Limit (M) | Response Time | Reference |

|---|---|---|---|---|---|

| 1,10-Phenanthroline | Pb²⁺ | 10⁻¹⁰–10⁻⁵ | 10⁻¹⁰ | 25 s | mdpi.com |

| 5,5'-Bi(1,10-phenanthroline) | Ag⁺ | 1.0 × 10⁻⁷–1.0 × 10⁻³ | 1.0 × 10⁻⁷ | 3 s | nih.gov |

| Dimethyl 4-octyloxy-1,10-phenanthroline-2,9-dicarboxylate | Divalent Cations (e.g., Cu²⁺, Zn²⁺) | Not Specified | Not Specified | Not Specified | researchgate.netresearchgate.net |

Gas and Small Molecule Sensing

The application of phenanthroline-based systems extends beyond metal ions to the detection of gases and small neutral molecules. This is often achieved by monitoring the quenching of luminescence from a metal-phenanthroline complex upon interaction with the target analyte.

Luminescent oxygen sensors typically rely on the principle that molecular oxygen can quench the excited state of a luminescent probe. Ruthenium(II) and other metal complexes with substituted phenanthroline ligands are well-known for this application. While specific studies employing this compound in oxygen sensors are scarce, the general mechanism is well-established.

The sensing process involves the photoexcitation of a metal-ligand complex, which then luminesces. In the presence of oxygen, a non-radiative deactivation of the excited state occurs, leading to a decrease (quenching) in the luminescence intensity and lifetime. The relationship between the quencher concentration (oxygen) and the degree of quenching is often described by the Stern-Volmer equation.

Research on various organic emitters has demonstrated reversible, fluorescence-based oxygen sensing. mdpi.com In one study, multi-emissive organic emitters embedded in a polymer film showed fluorescence quenching in the presence of oxygen, with detection limits as low as 0.67 kPa. mdpi.com Studies on heteroleptic chromium(III) phenanthroline derivatives have shown that oxygen quenches their excited states with rate constants in the range of 3.26–5.27 × 10⁷ M⁻¹ s⁻¹. acs.org The mechanism involves a balance between energy transfer, which can lead to the formation of singlet oxygen, and charge transfer deactivation pathways. acs.org A complex of this compound with a suitable metal center, such as ruthenium(II) or chromium(III), would be expected to exhibit sensitivity to oxygen through a similar luminescence quenching mechanism.

Fundamental Sensing Mechanisms and Signal Transduction Pathways

The ability of this compound-based systems to function as sensors is rooted in fundamental photophysical and electrochemical processes that translate a binding event into a measurable signal.

Fluorescence modification is a primary signal transduction pathway for phenanthroline-based sensors. The interaction with an analyte can either decrease (quench) or increase (enhance) the fluorescence intensity of the sensor molecule.

Fluorescence Quenching can occur through several mechanisms:

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore (the phenanthroline system) is linked to a receptor unit. In the "off" state, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding an analyte, the electron-donating ability of the receptor is suppressed, inhibiting PET and "turning on" the fluorescence. Conversely, if the analyte is a quencher itself, it can accept an electron from the excited fluorophore, leading to fluorescence quenching.

Ligand-to-Metal Charge-Transfer (LMCT): In metal complexes, an electron can be transferred from a ligand-based orbital to a metal-based orbital. If this process occurs upon excitation or provides a de-excitation pathway, it can lead to quenching. The binding of Cu²⁺ to a phenanthroimidazole-based sensor was shown to induce LMCT, resulting in fluorescence turn-off. researchgate.net

Intramolecular Charge-Transfer (ICT): This involves the transfer of an electron from an electron-donor part to an electron-acceptor part of the same molecule upon photoexcitation. If the resulting ICT state is non-emissive or emits at a different wavelength, it can lead to quenching or a spectral shift.

Fluorescence Enhancement , often termed Chelation-Enhanced Fluorescence (CHEF), typically occurs when the binding of a metal ion to the sensor restricts rotational or vibrational modes within the molecule. These non-radiative decay pathways compete with fluorescence. By locking the molecule into a more rigid conformation, the probability of radiative decay (fluorescence) increases, leading to a stronger emission signal.

The specific sensing mechanism for a this compound-based system would depend on its molecular design, including the choice of any additional appended signaling units or the metal center it is complexed with, and the nature of the target analyte.

Analysis of Spectroscopic Shifts Induced by Analyte Binding

The interaction of this compound-based systems with various analytes instigates discernible changes in their spectroscopic signatures. These shifts, observable in both absorption and emission spectra, form the fundamental basis for the sensing applications of these compounds. The binding of an analyte to a metal complex of this compound can alter the electronic distribution and geometry of the complex, thereby affecting the energy levels of the molecular orbitals involved in spectroscopic transitions.

UV-Visible Absorption Spectroscopy

The binding of analytes to metal complexes of phenanthroline derivatives often leads to significant changes in their UV-Visible absorption spectra. A common phenomenon observed is hypochromism , which is a decrease in the molar absorptivity of the complex. This is frequently accompanied by a bathochromic shift (red shift) of the absorption bands, indicating a lowering of the energy gap between the ground and excited states.

For instance, studies on various ruthenium(II) complexes containing substituted phenanthroline ligands have demonstrated that upon interaction with DNA, the metal-to-ligand charge transfer (MLCT) bands of the complexes exhibit hypochromism. instras.com The extent of this hypochromism can be used to determine the intrinsic binding constant (Kb) of the complex to the analyte. While specific data for this compound is not extensively detailed in the provided literature, the principles governing related systems are applicable. For example, the binding of homochiral [Ru(II)(1,10-phenanthroline)2L]2+ complexes to DNA results in strong hypochromism in the interligand absorption bands, consistent with an intercalative binding mode. nih.gov

In a general example of a phenanthroline-based sensing system, the formation of the ferrous complex, [(C12H8N2)3Fe]2+, results in a product with a strong absorption maximum at 508 nm. nist.gov The intensity of this colored complex is directly proportional to the concentration of the iron(II) analyte. Similarly, the interaction of a cobalt(II) 1,10-phenanthroline complex with bovine serum albumin (BSA) also leads to changes in the UV-Vis absorption spectrum, supporting the formation of a new complex. mq.edu.au

The table below summarizes the types of UV-Visible spectroscopic shifts observed in phenanthroline-based systems upon analyte binding, which are expected to be similar for this compound-based sensors.

| Phenomenon | Description | Typical Observation | Information Gained |

|---|---|---|---|

| Hypochromism | Decrease in molar absorptivity. | Reduced intensity of absorption bands. | Strength of interaction, binding mode (e.g., intercalation). |

| Hyperchromism | Increase in molar absorptivity. | Increased intensity of absorption bands. | Changes in the structure of the analyte or complex. |

| Bathochromic Shift (Red Shift) | Shift of absorption maximum to a longer wavelength. | Change in the color of the solution. | Alteration of electronic energy levels upon binding. |

| Hypsochromic Shift (Blue Shift) | Shift of absorption maximum to a shorter wavelength. | Change in the color of the solution. | Alteration of electronic energy levels upon binding. |

Fluorescence Spectroscopy

Fluorescence spectroscopy is another powerful tool for analyzing the binding of analytes to this compound-based systems. The emission properties of these complexes, such as the fluorescence intensity and the position of the emission maximum, can be significantly altered upon interaction with an analyte.

Fluorescence quenching is a common observation, where the fluorescence intensity of the phenanthroline complex decreases upon binding to an analyte. This can occur through various mechanisms, including energy transfer or electron transfer between the complex and the analyte. For example, the interaction of a holmium-1,10-phenanthroline complex with DNA leads to a marked decrease in its emission intensity. instras.com The quenching data can be used to calculate binding constants and to understand the nature of the interaction.

Conversely, fluorescence enhancement can also occur. This is often observed when the phenanthroline-based probe is initially in a quenched state, and the binding to the analyte restricts molecular motion or alters electronic pathways, leading to an increase in fluorescence.

The binding of a Co(phen)32+ complex to BSA resulted in a dramatic decrease in the intrinsic fluorescence of the protein, indicating the formation of a complex and allowing for the study of binding parameters. mq.edu.au In another study, the interaction of a lanthanum(III) complex of an L-valine derivative of 1,10-phenanthroline with calf thymus DNA was investigated using fluorescence spectroscopy, which helped to elucidate the binding mode. mdpi.com

The following table outlines the common fluorescence changes observed in phenanthroline-based sensing systems.

| Phenomenon | Description | Typical Observation | Information Gained |

|---|---|---|---|

| Fluorescence Quenching | Decrease in fluorescence intensity. | Diminished light emission upon excitation. | Binding affinity, mechanism of interaction (e.g., energy/electron transfer). |

| Fluorescence Enhancement | Increase in fluorescence intensity. | Brighter light emission upon excitation. | Changes in the local environment, restriction of molecular motion. |

| Emission Wavelength Shift | Shift in the wavelength of maximum emission. | Change in the color of the emitted light. | Alteration in the polarity of the microenvironment of the probe. |

Computational and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are central to understanding the intrinsic properties of a molecule. For 3,8-Dimethyl-1,10-phenanthroline, these calculations elucidate the distribution of electrons and energy levels, which dictate its structure and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry, stability, and electronic properties of molecules like this compound.

DFT calculations typically begin with a geometry optimization to find the lowest energy structure of the molecule. For phenanthroline derivatives, these studies often show that aromatic substituents are not perfectly coplanar with the central phenanthroline core. jcchems.com The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

From the electronic structure, several reactivity descriptors can be calculated. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. jcchems.com A smaller gap generally implies higher reactivity. For a series of 3,8-disubstituted-1,10-phenanthroline molecules, it has been shown that the HOMO-LUMO gap tends to decrease as the size of the aromatic substituent increases. jcchems.com

Further analysis using concepts like Fukui functions and global reactivity indices (e.g., chemical potential, hardness, and electrophilicity) derived from DFT can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. mdpi.comnih.gov

Table 1: Representative DFT-Calculated Molecular Properties This table presents typical parameters obtained from DFT calculations for phenanthroline-type compounds. The values are illustrative of the data generated in such studies.

| Parameter | Description | Typical Significance |

|---|---|---|

| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap ($ΔE$) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. jcchems.com |

| Chemical Potential (μ) | Negative of electronegativity | Describes the tendency of electrons to escape from the system. mdpi.com |

| Global Hardness (η) | Resistance to change in electron distribution | Measures the stability of the molecule. frontiersin.org |

| Electrophilicity Index (ω) | Propensity to accept electrons | Quantifies the electrophilic nature of the compound. mdpi.com |

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the properties of electronically excited states. rsc.orguci.edu It is used to calculate vertical excitation energies, which correspond to the absorption of light, and to predict the ultraviolet-visible (UV-Vis) absorption and emission spectra of molecules. rsc.org

For phenanthroline derivatives, TD-DFT calculations can identify the nature of electronic transitions. jcchems.com These are often characterized as π→π* transitions localized on the phenanthroline system or as intramolecular charge-transfer (CT) states, where electron density moves from one part of the molecule to another upon excitation. jcchems.com The accuracy of TD-DFT predictions, especially for CT states, is highly dependent on the choice of the exchange-correlation functional. aps.orgresearchgate.net Benchmarking studies have shown that range-separated hybrid functionals, such as CAM-B3LYP, often provide more accurate results for such systems compared to standard hybrid functionals like B3LYP or PBE0. aps.orgresearchgate.net

In a study on a copper(I) complex with the related 2,9-dimethyl-1,10-phenanthroline ligand, TD-DFT was successfully used to assign the visible absorption band at around 470 nm to a metal-to-ligand charge transfer (MLCT) transition. aip.org Such calculations are invaluable for interpreting experimental spectra and understanding the photophysical behavior of these compounds. aip.org

Molecular Dynamics Simulations of Compound Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the dynamic behavior of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.

While specific MD studies on this compound are not prominently documented, the methodology has been applied to other 1,10-phenanthroline (B135089) derivatives to explore their potential as therapeutic agents. For instance, MD simulations have been used to investigate the binding stability and interaction patterns of a phenanthroline-based inhibitor within the active sites of enzymes like histone deacetylases (HDACs). nih.gov Such simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the compound in a binding pocket, providing insights that are crucial for drug design. nih.gov

Theoretical Prediction of Spectroscopic Signatures and Photophysical Parameters

Theoretical methods are instrumental in predicting and rationalizing the spectroscopic and photophysical properties of this compound. The combination of DFT for ground-state properties and TD-DFT for excited-state properties allows for a comprehensive prediction of its optical behavior.

Calculations can predict key parameters that are directly comparable to experimental measurements. jcchems.com These include the maximum absorption wavelength (λ_max), the corresponding oscillator strength (f), which relates to the intensity of the absorption band, and the emission wavelength. jcchems.comaip.org For related phenanthroline compounds, studies have shown that TD-DFT can predict photoluminescence maxima with good agreement with experimental data. aip.org Furthermore, these calculations can elucidate the nature of the emissive state, determining whether it is a locally excited state or a charge-transfer state, which often exhibits sensitivity to solvent polarity. jcchems.com

Table 2: Theoretically Predicted Photophysical Parameters via TD-DFT This table shows examples of photophysical parameters that can be calculated using TD-DFT, as demonstrated in studies of related phenanthroline systems. aip.org

| Parameter | Description | Example from a Related System aip.org |

|---|---|---|

| Excitation Energy (eV) | Energy required for an electronic transition (e.g., S₀→S₁). | Calculated to identify low-energy transitions. |

| Absorption λmax (nm) | Wavelength of maximum light absorption. | ~470 nm (Assigned to an MLCT band). |

| Oscillator Strength (f) | Theoretical intensity of an electronic transition. | Used to distinguish between allowed and forbidden transitions. |

| Emission λmax (nm) | Wavelength of maximum photoluminescence. | Calculated at 759 nm (vs. experimental ~730 nm). |

| Excited State Character | Nature of the excited state (e.g., π→π, CT, MLCT). | Identified as MLCT and π→π states. |

Mechanistic Insights into Catalytic Cycles and Reaction Pathways

DFT calculations are a powerful tool for investigating reaction mechanisms, including complex catalytic cycles. While this compound can act as a ligand in catalysis, computational studies can also shed light on its own synthesis.

The synthesis of 3,8-disubstituted-1,10-phenanthrolines is often achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, starting from 3,8-dibromo-1,10-phenanthroline (B9566). jcchems.com DFT can be employed to model the entire catalytic cycle of such a reaction. This involves calculating the structures and energies of all reactants, intermediates, transition states, and products for each elementary step:

Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-bromine bond of the phenanthroline substrate.

Transmetalation: The transfer of the methyl group (from a boronic acid derivative in a Suzuki reaction) to the palladium center.

Reductive Elimination: The final step where the C-C bond is formed, yielding this compound and regenerating the palladium catalyst.

By mapping the potential energy surface for this entire process, computational studies can determine the rate-limiting step, rationalize the efficiency of the catalyst, and provide a detailed, molecular-level understanding of the reaction pathway.

Contributions to Materials Science

Optoelectronic Materials Development

The unique electronic properties and structural rigidity of phenanthroline derivatives have led to their incorporation into various optoelectronic devices. The substitution at the 3 and 8 positions with methyl groups can influence the solubility, film-forming properties, and electronic energy levels of the resulting materials.

Applications in Organic Light-Emitting Diodes (OLEDs)

While specific performance data for OLEDs incorporating 3,8-dimethyl-1,10-phenanthroline as the primary active component is not extensively documented in publicly available research, the broader class of phenanthroline derivatives is widely used in OLED technology. They often function as electron-transport materials (ETMs) or as host materials for phosphorescent emitters due to their high electron mobility and wide energy gap. For instance, copper(I) complexes with substituted phenanthroline ligands are investigated for their potential in light-emitting applications. rsc.org The methyl groups in the 3 and 8 positions can enhance the solubility of the compound, which is advantageous for solution-based processing of OLEDs. Furthermore, these substituents can influence the morphology of thin films, which is a critical factor for device efficiency and longevity. In some cases, phenanthroline-based materials are used in the charge generation layer (CGL) of tandem OLEDs, where their ability to form stable complexes with metals like lithium is crucial for efficient charge separation and transport.

Utilization in Photovoltaic Devices

Furthermore, in the context of perovskite solar cells, which have seen a rapid increase in efficiency, phenanthroline-based compounds can be used as passivating agents or as interlayers to improve charge extraction and device stability. acs.orgmdpi.com While direct application of this compound is not widely reported, the principles derived from studies on similar substituted phenanthrolines are applicable. The electron-donating methyl groups can influence the redox potential of metal complexes, which is a key parameter for efficient charge transfer in DSSCs. nih.gov

| Photovoltaic Device Parameter | Value | Compound Context |

| Power Conversion Efficiency (PCE) Increase | 0.92% | DSSC with a 1,10-phenanthroline (B135089) 5-tetrazole ancillary ligand compared to a standard sensitizer. nih.gov |

| Incident Photon-to-Electron Conversion Efficiency (IPCE) | 76.5% | DSSC with a 1,10-phenanthroline 5-tetrazole ancillary ligand. nih.gov |

Engineering of Supramolecular Assemblies and Metal-Organic Frameworks

The bidentate chelating nature of the 1,10-phenanthroline scaffold makes it an excellent ligand for the construction of complex supramolecular architectures and metal-organic frameworks (MOFs). researchgate.netrsc.org The methyl groups at the 3 and 8 positions of this compound introduce significant steric hindrance, which can be strategically used to control the coordination geometry and dimensionality of the resulting assemblies.